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molecular formula C22H19NO4 B8562011 3,4-Dibenzyloxy-beta-nitrostyrene

3,4-Dibenzyloxy-beta-nitrostyrene

Cat. No. B8562011
M. Wt: 361.4 g/mol
InChI Key: CHTJRVASYXOBSO-UHFFFAOYSA-N
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Patent
US04595765

Procedure details

A mixture of 79.5 g (1.25 mol) of 3,4-dibenzyloxybenzaldehyde (11) (available from Aldrich Chemical Co.), 47 g CH3CO2NH4, 47 g CH3NO2, and 400 ml CH3CO2H is refluxed for two hours. The mixture is cooled to 23° C. to precipitate the product. The yellow solid is isolated by filtration, washed with ethanol, and air dried. Recrystallization from CH3CO2H--C2H5OH gives 67.2 g (74.5%) of (12): mp 118°-119° C.
Quantity
79.5 g
Type
reactant
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
74.5%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][C:16]=1[O:17][CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[CH:12]=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CC([O-])=O.[NH4+].[CH3:30][N+:31]([O-:33])=[O:32]>CC(O)=O>[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][C:16]=1[O:17][CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[CH:12]=[CH:30][N+:31]([O-:33])=[O:32])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
79.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=O)C=CC1OCC1=CC=CC=C1
Name
Quantity
47 g
Type
reactant
Smiles
CC(=O)[O-].[NH4+]
Name
Quantity
47 g
Type
reactant
Smiles
C[N+](=O)[O-]
Name
Quantity
400 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to precipitate the product
CUSTOM
Type
CUSTOM
Details
The yellow solid is isolated by filtration
WASH
Type
WASH
Details
washed with ethanol, and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Recrystallization from CH3CO2H

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=C[N+](=O)[O-])C=CC1OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 67.2 g
YIELD: PERCENTYIELD 74.5%
YIELD: CALCULATEDPERCENTYIELD 24.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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